molecular formula C9H5BrN2O2S B2723211 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid CAS No. 1343187-78-9

2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2723211
CAS No.: 1343187-78-9
M. Wt: 285.12
InChI Key: VNZVRPJDKCJJEH-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O2S and a molecular weight of 285.12 g/mol . This compound is characterized by the presence of a brominated thiophene ring attached to a pyrimidine carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid typically involves the bromination of thiophene followed by coupling with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiophene derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and pyrimidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of a brominated thiophene ring and a pyrimidine carboxylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2S/c10-7-2-1-6(15-7)8-11-3-5(4-12-8)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZVRPJDKCJJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343187-78-9
Record name 2-(5-bromothiophen-2-yl)pyrimidine-5-carboxylic acid
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